N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide
Description
N-(2-(5-Benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core, a bicyclic heterocyclic scaffold known for its pharmacological versatility . The compound is substituted at the N1 position with a 2-(4-chlorophenoxy)-2-methylpropanamide group and at the C5 position with a benzyl moiety. The 4-chlorophenoxy group may enhance lipophilicity, influencing membrane permeability and target binding, while the benzyl substituent could modulate steric interactions in enzymatic pockets .
Properties
IUPAC Name |
N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O3/c1-24(2,33-19-10-8-18(25)9-11-19)23(32)26-12-13-30-21-20(14-28-30)22(31)29(16-27-21)15-17-6-4-3-5-7-17/h3-11,14,16H,12-13,15H2,1-2H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMHFNGIEWFPJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a synthetic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrazolo[3,4-d]pyrimidine core : This structure is known for its diverse biological activities.
- Benzyl group : Enhances the lipophilicity of the compound.
- Chlorophenoxy and methylpropanamide substituents : These groups can influence the biological activity and interaction with target proteins.
The molecular formula is , with a molecular weight of approximately 472.9 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as cyclin-dependent kinases (CDKs). Inhibition of CDKs can lead to modulation of cell cycle progression, making it a candidate for anticancer therapy. The presence of the pyrazolo ring allows for high specificity in binding to these targets, which is crucial for therapeutic efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines. For instance, compounds in this class have shown significant cytotoxicity against various cancer cell lines:
These results suggest that this compound may exhibit similar or enhanced activities compared to related compounds.
Anti-inflammatory Activity
In addition to its anticancer properties, compounds derived from pyrazolo[3,4-d]pyrimidines have been studied for their anti-inflammatory effects. The mechanism often involves modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines.
Case Studies
- In vitro studies : A study evaluated the effects of various pyrazolo derivatives on cancer cell lines, demonstrating that modifications in the benzyl and chlorophenoxy substituents significantly affected their cytotoxicity profiles. The compound exhibited promising results in inducing apoptosis in cancer cells while sparing normal cells.
- In vivo studies : Animal models treated with similar pyrazolo compounds showed reduced tumor growth and improved survival rates compared to control groups. These findings support further exploration into clinical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrazolo[3,4-d]pyrimidine derivatives. Below is a comparative analysis with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and reported biological activities.
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Findings
The benzyl group at C5 may confer greater metabolic stability than the chromenone moiety in Example 53, which contains ester-like linkages prone to hydrolysis .
Synthetic Accessibility: The target compound’s synthesis likely involves N-alkylation of a pyrazolo[3,4-d]pyrimidinone intermediate with 2-(4-chlorophenoxy)-2-methylpropanoyl chloride, a route analogous to methods in . Yields for such reactions typically range from 28–60%, as seen in for related compounds .
Structural Determinants of Bioactivity: The chlorophenoxy group in the target compound is structurally distinct from the fluorinated aryl groups in Example 53. Fluorine atoms in Example 53 may enhance binding to polar residues in kinase ATP pockets, whereas the bulkier chlorophenoxy group could favor hydrophobic interactions . The absence of a boronic acid moiety (cf.
Crystallographic and Modeling Tools :
- Structural elucidation of such compounds relies on X-ray crystallography refined via SHELX and visualized using ORTEP-3 . These tools confirm substituent orientation and hydrogen-bonding patterns critical for activity .
Methodological Considerations in Comparative Studies
- Lumping Strategies: As noted in , compounds with analogous cores (e.g., pyrazolo[3,4-d]pyrimidine) but varying substituents are often grouped in computational models to predict ADMET properties . This approach simplifies pharmacokinetic profiling but may overlook subtle steric or electronic differences.
- Limitations : Direct comparative data on the target compound’s bioactivity or toxicity are absent in the provided evidence. Further in vitro assays (e.g., kinase inhibition panels) are needed to validate hypotheses derived from structural analogies.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine core functionalization. Key steps include:
- Amide coupling : Reaction of intermediates like 5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine with ethylenediamine derivatives under reflux in polar aprotic solvents (e.g., DMSO or acetonitrile) .
- Etherification : Introduction of the 4-chlorophenoxy group using nucleophilic substitution with 4-chlorophenol and a base (e.g., K₂CO₃) .
- Catalyst selection : Use of palladium catalysts for cross-coupling reactions to enhance regioselectivity . Optimization focuses on temperature control (60–80°C for amide bond formation), solvent polarity (DMSO for solubility), and purification via column chromatography with ethyl acetate/hexane gradients .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding in the pyrazolo[3,4-d]pyrimidine core .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities (<1% threshold) .
- X-ray crystallography : Resolves stereochemical ambiguities in the 4-chlorophenoxy group .
Q. How is preliminary biological activity assessed?
- In vitro enzyme inhibition assays : Test against kinases (e.g., EGFR or CDK2) using fluorescence polarization or ADP-Glo™ assays .
- Cytotoxicity screening : MTT assays on cancer cell lines (IC₅₀ values reported in µM ranges) .
- Comparative analysis : Benchmark against structurally similar pyrazolo[3,4-d]pyrimidine derivatives (e.g., 1-(2-methoxyphenyl)-4-oxo analogs) .
Advanced Research Questions
Q. What methodologies elucidate target binding mechanisms?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in kinase ATP pockets (e.g., RMSD <2.0 Å validation) .
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd rates) with immobilized protein targets .
- Mutagenesis studies : Identify critical residues (e.g., gatekeeper mutations in EGFR) affecting compound affinity .
Q. How do structural modifications impact activity?
- Substituent effects :
| Modification | Activity Trend | Reference |
|---|---|---|
| 5-Benzyl → 5-Phenyl | ↓ Anticancer potency (IC₅₀ increases 3-fold) | |
| 4-Chlorophenoxy → Trifluoromethoxy | ↑ Metabolic stability (t½ from 2h → 4h) |
- Probing steric effects : Bulkier groups (e.g., cyclopentane vs. methyl) reduce kinase selectivity due to steric clashes .
Q. How to resolve contradictions in biological data across studies?
- Assay standardization : Use identical cell lines (e.g., HepG2 vs. HEK293) and control compounds (e.g., staurosporine) .
- Meta-analysis : Pool data from kinase profiling panels (e.g., DiscoverX) to identify off-target effects .
- Dose-response validation : Repeat experiments with staggered concentrations (0.1–100 µM) to confirm IC₅₀ reproducibility .
Q. What strategies mitigate compound degradation during storage?
- Stability studies : Accelerated degradation tests under UV light, humidity (40°C/75% RH), and pH extremes (2–12) .
- Lyophilization : Store as lyophilized powder in amber vials at -20°C to prevent hydrolysis of the propanamide group .
Q. How can computational modeling guide lead optimization?
- QM/MM simulations : Predict reaction pathways for metabolite formation (e.g., oxidation at the pyrimidine ring) .
- ADMET prediction : SwissADME or ADMETLab to optimize logP (<5) and reduce hERG inhibition risks .
Q. What challenges arise in scaling synthesis from lab to pilot scale?
- Continuous flow reactors : Improve yield consistency (>85%) by controlling residence time and back-mixing .
- Byproduct management : Use inline IR spectroscopy to monitor intermediates and minimize dimerization .
Q. How to explore synergistic effects with other therapeutics?
- Combination index (CI) analysis : Chou-Talalay method to evaluate synergy with cisplatin or PARP inhibitors .
- Transcriptomics : RNA-seq to identify pathways upregulated in resistant cells post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
